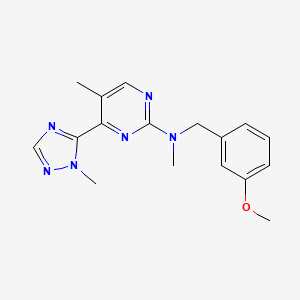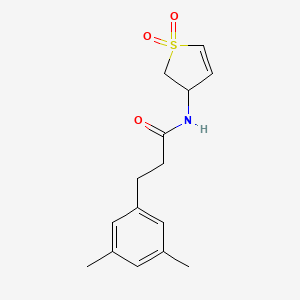
2-ethyl-N-(1-methyl-2-pyridin-4-ylethyl)pyrimidine-5-carboxamide
Descripción general
Descripción
ETP-46464 is a pyrimidine-based small molecule inhibitor that has shown potential in the treatment of various cancers. It was developed by Eisai Inc. and is currently in preclinical trials. ETP-46464 works by inhibiting the activity of a protein called MTH1, which is involved in the maintenance of cellular nucleotide pools. By inhibiting MTH1, ETP-46464 disrupts the balance of nucleotides in cancer cells, leading to their death.
Mecanismo De Acción
The mechanism of action of ETP-46464 involves the inhibition of MTH1, a protein that is involved in the maintenance of cellular nucleotide pools. MTH1 is overexpressed in many cancers and is essential for the survival of cancer cells. By inhibiting MTH1, ETP-46464 disrupts the balance of nucleotides in cancer cells, leading to their death.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of MTH1, leading to the accumulation of oxidized nucleotides and DNA damage. This, in turn, leads to the activation of DNA damage response pathways and the induction of apoptosis. ETP-46464 also disrupts the redox balance of cancer cells, leading to oxidative stress and further DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ETP-46464 is its specificity for MTH1, which makes it an attractive target for cancer therapy. It has also been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one of the limitations of ETP-46464 is its poor solubility, which can make it difficult to administer in animal models. It also has a short half-life, which may limit its effectiveness in clinical trials.
Direcciones Futuras
There are several future directions for the development of ETP-46464. One area of focus is the optimization of its pharmacokinetic properties, such as solubility and half-life, to improve its efficacy in clinical trials. Another direction is the identification of biomarkers that can predict the response of cancer cells to ETP-46464. This can help to identify patients who are most likely to benefit from treatment with ETP-46464. Finally, there is also potential for the combination of ETP-46464 with other cancer therapies, such as chemotherapy or immunotherapy, to improve its effectiveness in the treatment of cancer.
Aplicaciones Científicas De Investigación
ETP-46464 has been extensively studied in preclinical trials for its potential in the treatment of various cancers, including lung cancer, colorectal cancer, and pancreatic cancer. In vitro studies have shown that ETP-46464 is effective in inhibiting the growth of cancer cells and inducing apoptosis. In vivo studies have also demonstrated its efficacy in reducing tumor growth and improving survival rates in animal models.
Propiedades
IUPAC Name |
2-ethyl-N-(1-pyridin-4-ylpropan-2-yl)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-3-14-17-9-13(10-18-14)15(20)19-11(2)8-12-4-6-16-7-5-12/h4-7,9-11H,3,8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWOGJHQNSVEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)NC(C)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopropyl-1'-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B3809165.png)
![N-{2-[2-(hydroxymethyl)-1-piperidinyl]ethyl}-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B3809173.png)
![N-[2-(methylthio)phenyl]-N'-(tetrahydro-2H-pyran-2-ylmethyl)succinamide](/img/structure/B3809184.png)
![N-[3-(6-amino-2-pyrrolidin-1-ylpyrimidin-4-yl)phenyl]acetamide](/img/structure/B3809198.png)
![5-[(5-isoquinolinyloxy)methyl]-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-3-isoxazolecarboxamide](/img/structure/B3809203.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B3809206.png)
![1-[1-(2-fluorobenzoyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3809223.png)

![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine](/img/structure/B3809246.png)

![(3'R*,4'R*)-1'-[2-chloro-5-(trifluoromethyl)benzoyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B3809256.png)


![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B3809270.png)
